1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate
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Description
“1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate” is a compound that likely contains a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “phenylazo” part suggests the presence of a phenyl group (a benzene ring) and an azo group (N=N). The “1-Ethyl” indicates that an ethyl group (C2H5) is attached to the first position of the pyridinium ring. The “tetrafluoroborate” is a boron atom with four fluorine atoms attached, and it likely acts as the counterion to the positively charged pyridinium ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyridinium and phenyl rings, with the azo group providing a site of extended conjugation. The ethyl group would provide some steric bulk, and the tetrafluoroborate ion would be a relatively small, highly electronegative counterion .Chemical Reactions Analysis
As a pyridinium compound, “this compound” would likely participate in reactions typical of aromatic heterocycles. The azo group might be reduced under certain conditions, and the ethyl group could potentially be a site of electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridinium ring would likely make it a solid at room temperature, and the tetrafluoroborate ion might confer some degree of water solubility .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFNIURMHTHDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724675 |
Source
|
Record name | 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-18-3 |
Source
|
Record name | 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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